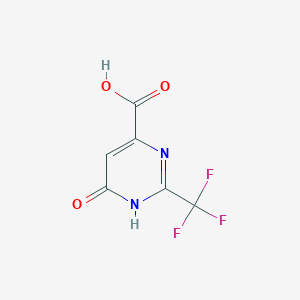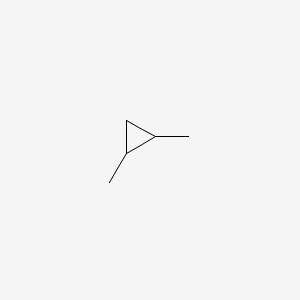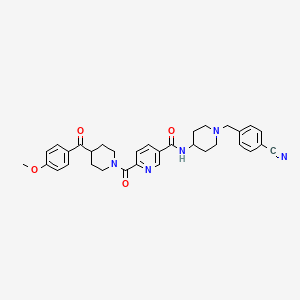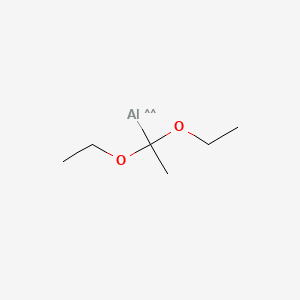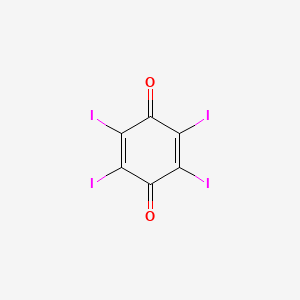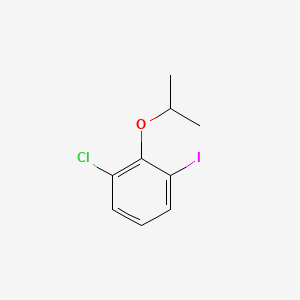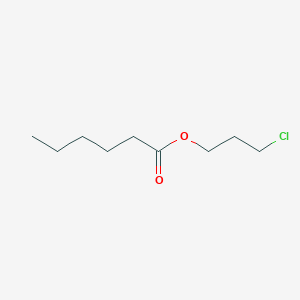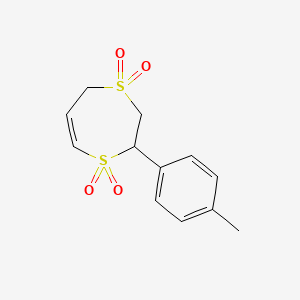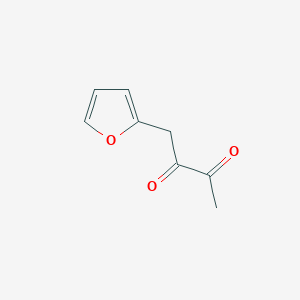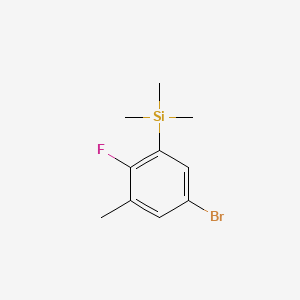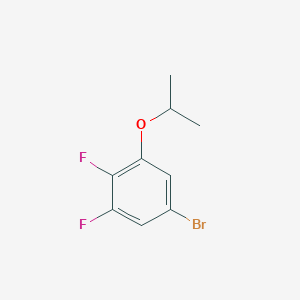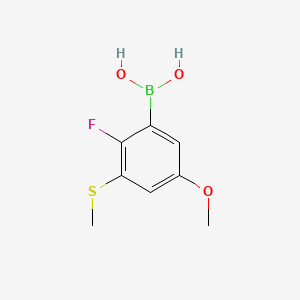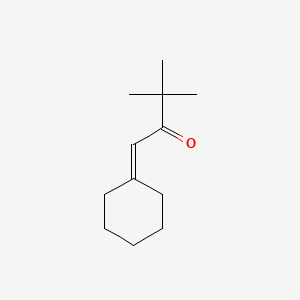
1-Cyclohexylidene-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexylidene-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a cyclohexylidene group attached to a butan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexylidene-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with 3,3-dimethylbutan-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexylidene-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
1-Cyclohexylidene-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexylidene-3,3-dimethylbutan-2-one depends on its chemical structure and the specific reactions it undergoes. The ketone group can act as an electrophile, facilitating nucleophilic attack in various reactions. The cyclohexylidene group may influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler ketone with a cyclohexyl group, used in similar chemical reactions.
3,3-Dimethylbutan-2-one: A ketone with a similar butan-2-one backbone but without the cyclohexylidene group.
Uniqueness: 1-Cyclohexylidene-3,3-dimethylbutan-2-one is unique due to the presence of both the cyclohexylidene and 3,3-dimethylbutan-2-one moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
775-10-0 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-cyclohexylidene-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H20O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
Clave InChI |
XSSJZPFUBJOIBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
